![molecular formula C11H20 B14436375 9,9-Dimethylbicyclo[3.3.1]nonane CAS No. 75984-22-4](/img/structure/B14436375.png)
9,9-Dimethylbicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethylbicyclo[331]nonane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylbicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular N-alkylation in the presence of a base, which facilitates the formation of the bicyclic structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to promote the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethylbicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to investigate its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur and oxygen atoms, making it structurally similar but with different chemical properties.
Uniqueness: 9,9-Dimethylbicyclo[3.3.1]nonane is unique due to its stability and the presence of two methyl groups at the 9-position, which influence its reactivity and potential applications. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
75984-22-4 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
9,9-dimethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
LZCUJKWUUWZVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCC1CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
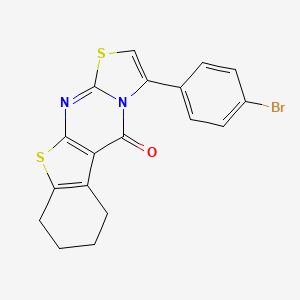
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
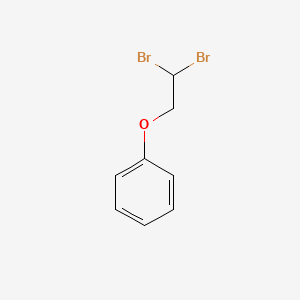
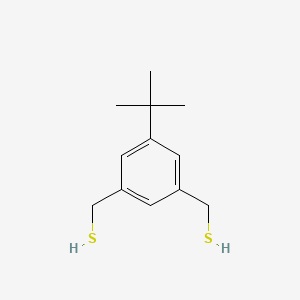
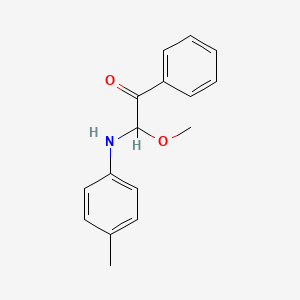


![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
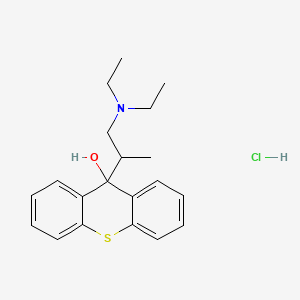
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)



